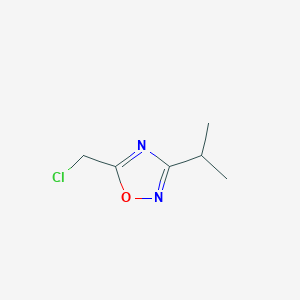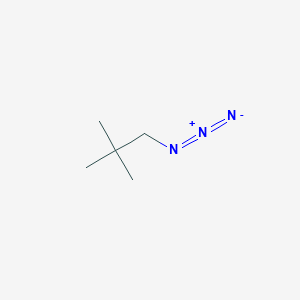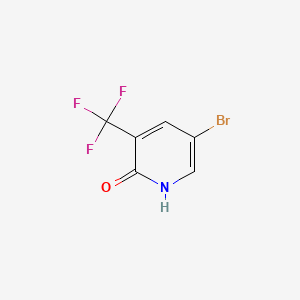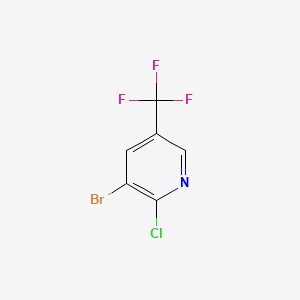
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
概要
説明
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine is a type of chloro (trifluoromethyl) pyridine . It’s a chemical compound with the molecular formula C6H2BrClF3N .
Synthesis Analysis
The synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine and its derivatives is a topic of interest in the field of agrochemical and pharmaceutical ingredients . The synthesis encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine consists of a pyridine ring with bromo, chloro, and trifluoromethyl substituents .Chemical Reactions Analysis
The chemical reactions involving 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine are complex. For instance, 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Physical And Chemical Properties Analysis
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine has a density of 1.8±0.1 g/cm3, a boiling point of 210.5±35.0 °C at 760 mmHg, and a flash point of 81.1±25.9 °C . It has a molar refractivity of 41.9±0.3 cm3 and a polar surface area of 13 Å2 .科学的研究の応用
Agrochemical Industry
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine: is a key intermediate in the synthesis of various agrochemicals. The trifluoromethylpyridine (TFMP) derivatives, including this compound, are extensively used in crop protection. They help in the formulation of pesticides that are more effective due to the unique physicochemical properties imparted by the fluorine atom .
Pharmaceutical Development
This compound serves as a structural motif in several pharmaceutical ingredients. Its derivatives have been incorporated into FDA-approved drugs, showcasing its importance in medicinal chemistry. The trifluoromethyl group enhances the biological activity and physical properties of these compounds, making them valuable in drug design .
Synthesis of Metal-Organic Frameworks (MOFs)
The compound is utilized in the synthesis of MOFs, which are highly ordered, porous materials with applications ranging from gas storage to catalysis. The presence of the trifluoromethyl group in the pyridine ring can influence the properties of the resulting MOFs .
Veterinary Medicine
Similar to its use in human pharmaceuticals, 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine derivatives are also employed in veterinary products. These compounds contribute to the development of treatments for animals, improving the efficacy and safety of veterinary medicines .
Organic Synthesis Intermediates
The compound acts as an intermediate in various organic synthesis reactions. Its unique structure allows for regioselective functionalization, which is crucial in constructing complex molecules for different scientific applications .
Development of Functional Materials
In the field of functional materials, such as those used in electronics, the compound’s derivatives play a significant role. The incorporation of fluorine atoms can alter the electronic properties of materials, leading to advancements in material sciences .
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3. It’s toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
It’s known that similar compounds interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in their function. The trifluoromethyl group in the pyridine structure may enhance the compound’s reactivity, potentially influencing its interaction with targets .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine . These factors could include pH, temperature, and the presence of other compounds or enzymes.
特性
IUPAC Name |
3-bromo-2-chloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQLMGPWTHAUPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543185 | |
| Record name | 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71701-92-3 | |
| Record name | 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-2-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

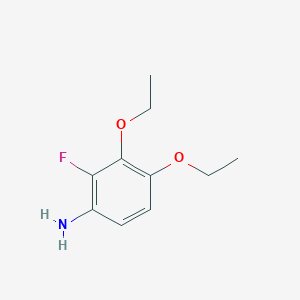
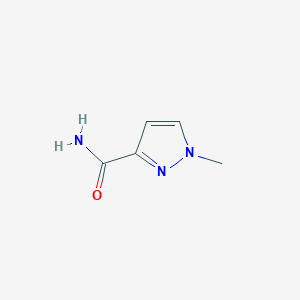
![4-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1282756.png)




